4-(2,6-Difluorophenyl)butan-2-ol
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Overview
Description
4-(2,6-Difluorophenyl)butan-2-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)butan-2-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. The process may involve multiple steps, including the formation of intermediates that are subsequently reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2,6-Difluorophenyl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal and antibacterial drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal medication with a similar difluorophenyl group.
Fluconazole: Another antifungal agent with structural similarities.
Efinaconazole: An antifungal compound with a related mechanism of action
Uniqueness
4-(2,6-Difluorophenyl)butan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its difluorophenyl group and butanol backbone make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .
Properties
Molecular Formula |
C10H12F2O |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H12F2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3 |
InChI Key |
FUDHSDCFOZTYRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CC=C1F)F)O |
Origin of Product |
United States |
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